REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:17]>O>[Br:9][C:5]1[C:4]([CH3:10])=[N:3][C:2]([F:17])=[CH:7][C:6]=1[CH3:8] |f:1.2,3.4|
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Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1)C)Br)C
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
10 min later a precipitate was formed
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Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Type
|
ADDITION
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Details
|
added to hot heptane (100 mL)
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Type
|
TEMPERATURE
|
Details
|
After heated at 90° C. for 2 h the mixture
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |